Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate
Description
Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate is a cyclopropyl-containing malonate derivative with a unique structural motif combining an acetamido group and a cyclopropylmethyl substituent. Its synthesis typically involves alkylation of diethyl acetamidomalonate with cyclopropylmethyl halides or related intermediates, followed by purification via column chromatography. Intramolecular cyclization reactions using polyphosphoric acid yield derivatives such as 1-tetralone and oxazole compounds, highlighting its versatility as a synthetic intermediate .
Properties
IUPAC Name |
diethyl 2-acetamido-2-(cyclopropylmethyl)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-4-18-11(16)13(14-9(3)15,8-10-6-7-10)12(17)19-5-2/h10H,4-8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYBSPGBYPRERH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CC1)(C(=O)OCC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801176593 | |
| Record name | 1,3-Diethyl 2-(acetylamino)-2-(cyclopropylmethyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801176593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174543-84-1 | |
| Record name | 1,3-Diethyl 2-(acetylamino)-2-(cyclopropylmethyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174543-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethyl 2-(acetylamino)-2-(cyclopropylmethyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801176593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Diethyl Malonate with Cyclopropylmethyl Groups
The foundational step in synthesizing diethyl 2-acetamido-2-(cyclopropylmethyl)malonate involves introducing the cyclopropylmethyl moiety to the malonate core. Diethyl malonate undergoes alkylation using cyclopropylmethyl halides (e.g., bromide or iodide) in the presence of a strong base such as sodium ethoxide. This reaction typically proceeds via deprotonation of the active methylene group, followed by nucleophilic substitution with the cyclopropylmethyl halide. For example, diethyl 2-(cyclopropylmethyl)malonate (PubChem CID: 11564752) serves as a critical intermediate, with its structure confirmed by NMR and mass spectrometry.
The choice of solvent significantly impacts yield and reaction rate. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance alkylation efficiency, while protic solvents may lead to side reactions. Post-alkylation purification often involves distillation or recrystallization to isolate the cyclopropylmethyl-substituted malonate.
Nitroso-Group Formation and Reductive Acylation
A well-documented method for introducing the acetamido group involves nitroso-intermediate formation followed by reductive acylation. In this two-step process:
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Nitroso-Group Formation : Diethyl 2-(cyclopropylmethyl)malonate reacts with sodium nitrite (NaNO₂) in an organic solvent (e.g., dichloromethane or chloroform) under acidic conditions (acetic acid) at 0–5°C. This generates nitroso-diethyl 2-(cyclopropylmethyl)malonate, isolated via filtration and solvent evaporation.
Key parameters include a molar ratio of 1:1.5–2 for diethyl malonate to NaNO₂ and reaction temperatures maintained at 35–45°C during the 10–15-hour incubation.
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Reductive Acylation : The nitroso intermediate undergoes reduction with zinc powder in acetic acid and acetic anhydride at 50–60°C. This step simultaneously reduces the nitroso group to an amine and acetylates it, yielding the acetamido derivative.
Optimal zinc-to-substrate ratios range from 2:1 to 2.5:1, with reaction yields exceeding 82% after recrystallization.
Oxidative Coupling with Acetamide
An alternative route employs oxidative coupling between diethyl 2-(cyclopropylmethyl)malonate and acetamide using air as an oxidant and copper(I) chloride (CuCl) as a catalyst. This one-pot method avoids nitroso intermediates, instead directly forming the acetamido bond via radical or organometallic pathways.
Reaction Conditions :
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Molar ratio: 1:1.5 (malonate:acetamide)
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Catalyst system: CuCl (0.2 equiv) and disodium 2,2'-biquinoline-4,4'-dicarboxylate (0.1 equiv)
Post-reaction workup includes distillation under reduced pressure to recover acetic acid, followed by extraction with dichloromethane and recrystallization. This method achieves comparable yields (∼80%) to the reductive acylation approach but requires stringent control over oxygen levels to prevent over-oxidation.
Optimization Strategies and Comparative Analysis
Solvent and Temperature Effects
The nitroso-reductive acylation method demonstrates solvent-dependent yields:
Higher yields in ethylene dichloride correlate with improved solubility of intermediates and reduced side reactions. Conversely, the oxidative coupling method achieves optimal results in acetic acid due to its dual role as solvent and proton donor.
Catalytic Efficiency in Oxidative Coupling
The CuCl/ligand system in oxidative coupling enhances reaction rates by facilitating electron transfer. Comparative studies show that omitting the ligand reduces yields by 40%, underscoring its role in stabilizing the copper catalyst.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated using alkyl halides in the presence of a strong base like sodium ethoxide.
Hydrolysis: Hydrolysis of the ester and amide groups can be achieved under acidic or basic conditions, leading to the formation of corresponding acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield simpler molecules.
Common Reagents and Conditions
Alkylation: Sodium ethoxide and alkyl halides.
Hydrolysis: Acidic or basic aqueous solutions.
Decarboxylation: Elevated temperatures.
Major Products
Alkylation: Produces substituted malonates.
Hydrolysis: Yields acetic acid derivatives and malonic acid derivatives.
Decarboxylation: Results in the formation of simpler carboxylic acids.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis:
Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate serves as an important building block in the synthesis of various heterocyclic compounds. Its reactivity allows for transformations that lead to complex molecular architectures, which are crucial in drug development. -
Medicinal Chemistry:
- Anticancer Activity: Compounds derived from malonates have been shown to exhibit anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation.
- Antiviral Properties: Research indicates that malonate derivatives can interact with viral proteins, potentially leading to new antiviral agents. The binding affinity studies suggest that compounds like this compound could be explored as candidates for antiviral drug development.
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Supramolecular Chemistry:
Recent studies have highlighted the role of cyclopropyl-containing compounds in supramolecular assemblies. The unique structural features of this compound enable it to participate in hydrogen bonding and π-stacking interactions, which are essential for forming stable supramolecular structures.
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of this compound derivatives against various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that these compounds could serve as lead structures for further drug development.
Case Study 2: Antiviral Activity
In another study, the compound was assessed for its ability to inhibit viral replication. Molecular docking simulations revealed promising interactions with viral proteases, indicating its potential as an antiviral agent against diseases such as COVID-19.
Mechanism of Action
The mechanism of action of diethyl 2-acetamido-2-(cyclopropylmethyl)malonate involves its role as a building block in organic synthesis. The compound’s acetamido and cyclopropylmethyl groups provide unique reactivity, allowing it to participate in various chemical reactions that lead to the formation of complex molecules. These reactions often involve nucleophilic substitution, addition, and elimination processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Diethyl 2-Acetamido-2-(cyclopropylmethyl)malonate and Analogues
Biological Activity
Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : CHNO
- CAS Number : 174543-84-1
- Functional Groups : Acetamido group, cyclopropylmethyl group, and malonate backbone.
These components suggest a diverse reactivity profile, making it an important intermediate in organic synthesis and a candidate for medicinal chemistry applications.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The cyclopropylmethyl group enhances binding affinity to various enzymes and receptors, potentially modulating biological pathways through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to receptors implicated in cancer and other diseases, influencing cellular signaling.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Potential : Molecular docking studies suggest effective binding affinities with critical receptors involved in cancer pathways, indicating potential use in cancer prevention and management .
- Enzyme Inhibition : Preliminary studies suggest that compounds similar to this compound can act as selective inhibitors of casein kinase 1 (CSK1), which is associated with various cancers .
Case Studies
A study evaluated the compound's efficacy against colon cancer cell lines (HT29). The IC50 values indicated significant inhibition of cell proliferation, suggesting its potential as a therapeutic agent:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT29 | 10.1 | Inhibition of CSK1 activity |
Molecular Docking Studies
Molecular docking simulations have shown that this compound can effectively bind to various targets:
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| CSK1 | -9.5 |
| Other Kinases | -8.0 to -9.0 |
These findings underscore the compound's potential as a lead candidate in drug development.
Summary of Biological Activities
The biological activities of this compound are summarized as follows:
- Anticancer Activity : Effective against specific cancer cell lines.
- Enzyme Inhibition : Potential to inhibit kinases involved in cancer progression.
- Binding Affinity : Strong interactions with critical biological targets.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Diethyl 2-Acetamido-2-(Cyclopropylmethyl)Malonate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, describes the use of flash chromatography (petroleum ether/EtOAc or acetone gradients) to purify derivatives with similar acetamido and alkylmethyl substituents. Key steps include:
- Alkylation : Reacting diethyl malonate enolates with cyclopropylmethyl halides under basic conditions (e.g., NaH or LDA).
- Acetamido Introduction : Subsequent acetylation of the amine intermediate using acetic anhydride or acetyl chloride.
- Optimization : Adjusting solvent polarity (e.g., THF vs. DMF) and temperature (0°C to reflux) can improve yields. Monitoring by TLC or HPLC ensures intermediate purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1740 cm⁻¹ for ester groups) and N-H bending (amide I/II bands at ~1650 cm⁻¹) .
- Mass Spectrometry (MS) : CI-MS (Chemical Ionization) is preferred for molecular ion detection, as shown in , where derivatives like 16b and 16c displayed M+1 peaks at m/z 433 and 447, respectively .
- NMR : ¹H NMR reveals cyclopropylmethyl protons as multiplet signals (δ 0.5–1.5 ppm) and ethyl ester quartets (δ 4.1–4.3 ppm). ¹³C NMR confirms malonate backbone carbons (δ 165–170 ppm) .
Advanced Research Questions
Q. How does the cyclopropylmethyl group influence the compound’s reactivity in asymmetric catalysis or enzyme inhibition?
- Methodological Answer : The cyclopropylmethyl group enhances steric hindrance and electronic effects, which can:
- Modulate Enantioselectivity : In catalytic asymmetric reactions (e.g., ring-opening of aziridines), bulky substituents like cyclopropylmethyl improve chiral induction ( ).
- Enhance Binding Affinity : For ERRβ inhibition ( ), the cyclopropane’s rigidity stabilizes hydrophobic interactions with receptor pockets. Computational docking studies (e.g., AutoDock Vina) paired with mutational assays validate binding modes .
Q. What experimental strategies resolve contradictions in reported neurotoxic effects of malonate derivatives?
- Dopaminergic vs. Glutamatergic Pathways : Lesion studies in rats show dual dependency on both pathways. Use selective inhibitors (e.g., GBR 12909 for dopamine transporters) to isolate mechanisms.
- Dosage and Timing : Acute vs. chronic exposure models (e.g., intracerebral injection protocols) clarify dose-response relationships.
- Metabolic Fate : Radiolabeled (¹⁴C) acetate tracing ( ) identifies malonate biosynthesis pathways, distinguishing endogenous vs. exogenous sources .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- Methodological Answer :
- DFT Calculations : Predict hydrolysis rates of ester groups under physiological pH. For example, substituents at the α-carbon (e.g., acetamido) slow decarboxylation.
- MD Simulations : Assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots. ’s ERRβ studies suggest hydrophobic substituents reduce off-target metabolism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
